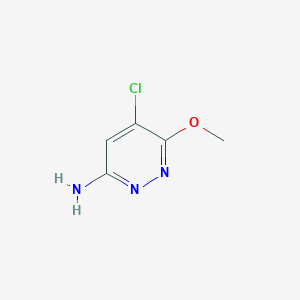

6-chloro-5-methoxypyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-5-methoxypyridazin-3-amine is an organic compound that is used as a key intermediate in the preparation of various chemical compounds . It is used to synthesize potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy .

Synthesis Analysis

The synthesis of 6-chloro-5-methoxypyridazin-3-amine involves various chemical reactions. An efficient mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation . More detailed synthesis methods can be found in various research articles .Molecular Structure Analysis

The molecular structure of 6-chloro-5-methoxypyridazin-3-amine is characterized by a pyridazine ring with a chlorine atom at the 6th position and a methoxy group at the 5th position . The molecular formula is C5H7N3O and it has an average mass of 125.129 Da .Chemical Reactions Analysis

6-chloro-5-methoxypyridazin-3-amine can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions with halogenoalkanes and ammonia . More detailed information about its chemical reactions can be found in the referenced articles .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-5-methoxypyridazin-3-amine include a molecular weight of 143.58 , and it is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Medicinal Chemistry and Pharmacology

In medicinal chemistry, amine-functionalized compounds, like 6-chloro-5-methoxypyridazin-3-amine, are pivotal due to their versatile roles in drug development. A study by Russell & Dias (2002) discusses the role of serotonin 5-HT(6) receptor ligands, emphasizing the significance of structural analogs in treating cognitive disorders (Russell & Dias, 2002). This highlights how modifications in the chemical structure, such as introducing methoxy and amine groups, can influence biological activity and therapeutic potential.

Environmental Science

In the field of environmental science, the degradation of nitrogen-containing hazardous compounds is a major concern. A review by Bhat & Gogate (2021) emphasizes the advanced oxidation processes (AOPs) for the effective mineralization of nitrogen-containing compounds, including amine- and azo-based compounds (Bhat & Gogate, 2021). This suggests that compounds like 6-chloro-5-methoxypyridazin-3-amine could be subjects for environmental remediation studies, focusing on their breakdown and removal from contaminated sites.

Organic Synthesis

In organic synthesis, the functionalization of frameworks with amines is a key strategy for developing materials with enhanced properties. A study on amine-functionalized metal–organic frameworks (MOFs) by Lin et al. (2016) showcases the importance of incorporating amine functionalities for applications such as CO2 capture, highlighting the utility of such modifications in materials science (Lin, Kong, & Chen, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-chloro-5-methoxypyridazin-3-amine are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of 6-chloro-5-methoxypyridazin-3-amine’s action are currently unknown

properties

| { "Design of the Synthesis Pathway": "The synthesis of 6-chloro-5-methoxypyridazin-3-amine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,4-dichloro-5-methoxypyridazine", "ammonia", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dichloro-5-methoxypyridazine is reacted with ammonia in ethanol at elevated temperature and pressure to yield 6-chloro-5-methoxypyridazin-3-amine.", "Step 2: The reaction mixture is cooled and filtered to remove any unreacted starting material.", "Step 3: The filtrate is then treated with sodium hydroxide to adjust the pH to basic conditions.", "Step 4: The resulting mixture is extracted with ethyl acetate to remove any impurities.", "Step 5: The organic layer is then washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to yield the desired product as a solid." ] } | |

CAS RN |

1610008-77-9 |

Product Name |

6-chloro-5-methoxypyridazin-3-amine |

Molecular Formula |

C5H6ClN3O |

Molecular Weight |

159.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.